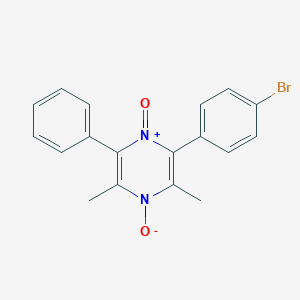

2-(4-Bromophenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-bromophenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide is an organobromine compound.

Scientific Research Applications

Synthesis and Chemical Reactions

The compound 2-(4-Bromophenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide and its derivatives have been explored in various synthetic and chemical reaction studies. For instance, Ohta, Akita, and Hara (1979) investigated the reactions of similar pyrazine oxides with different reagents, providing insights into the potential chemical pathways and transformations of such compounds (Ohta, Akita, & Hara, 1979).

Biological Applications

In the realm of biological applications, certain derivatives of the compound have shown promising results. For example, Yamada et al. (2010) synthesized a compound similar to 2-(4-Bromophenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide, demonstrating significant anti-proliferative effects on certain cell lines, suggesting its potential in therapeutic applications (Yamada et al., 2010).

Photophysical Properties

The photophysical properties of compounds structurally related to 2-(4-Bromophenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide have been studied, indicating potential applications in photochemistry and material sciences. For instance, Bilski et al. (1996) explored the reaction of a similar spin trap compound with singlet oxygen, shedding light on its potential use in photochemical studies (Bilski, Reszka, Bilska, & Chignell, 1996).

Sensor Development

Research by Choi et al. (2013) on rhenium(I) polypyridine complexes functionalized with diaminoaromatic moieties, which bear structural resemblance to the compound , highlighted their use as phosphorescent sensors for nitric oxide, suggesting the potential of 2-(4-Bromophenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide derivatives in sensor technology (Choi et al., 2013).

Material Science Applications

Further extending to material science, research on related bromo- and oxido- compounds has revealed their potential in creating new materials with specific properties, such as in the study of copper(II) and oxido-vanadium(IV) complexes by Takjoo et al. (2013) (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).

The compound "2-(4-Bromophenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide" has been studied in various scientific research contexts. Below are some significant findings from different studies:

Reactions and Synthesis

Syntheses and Reactions of Pyrazine Monoxides : A study by Ohta, Akita, and Hara (1979) explored the reactions of dimethylpyrazine 1-oxide and diethylpyrazine 1-oxide with phosphoryl chloride or acetic anhydride, leading to the formation of diketopiperazines, which were shown to exist in a cis configuration (Ohta, Akita, & Hara, 1979).

Synthesis of Phosphorus Heterocycles : Yamada et al. (2010) synthesized novel phosphorus heterocycles, including 4-bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide, which showed high anti-proliferative effects on U937 cells, suggesting potential for chemotherapeutic applications (Yamada et al., 2010).

Photochemical and Electronic Studies

- Oxidation of Spin Traps by Singlet Oxygen : The study of the reaction of 5,5-dimethyl-1-pyrroline N-oxide (DMPO) with singlet oxygen by Bilski et al. (1996) revealed efficient oxidation processes and potential applications in identifying free radicals generated photochemically (Bilski, Reszka, Bilska, & Chignell, 1996).

Biological and Medicinal Applications

- CCR5 Receptor Antagonists : A study by Palani et al. (2002) reported the discovery and synthesis of a compound, SCH 351125, a CCR5 receptor antagonist for the treatment of HIV-1 infection, highlighting the therapeutic potential of related chemical structures (Palani, Shapiro, Josien, Bara, Clader, Greenlee, Cox, Strizki, & Baroudy, 2002).

Metal Complexes and Coordination Chemistry

- Copper(II) and Vanadium(IV) Complexes : Takjoo, Mague, Akbari, and Ebrahimipour (2013) investigated the synthesis, structural, and thermal analyses of copper(II) and oxido-vanadium(IV) complexes, potentially useful in coordination chemistry and materials science (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).

properties

Product Name |

2-(4-Bromophenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide |

|---|---|

Molecular Formula |

C18H15BrN2O2 |

Molecular Weight |

371.2 g/mol |

IUPAC Name |

2-(4-bromophenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide |

InChI |

InChI=1S/C18H15BrN2O2/c1-12-17(14-6-4-3-5-7-14)21(23)18(13(2)20(12)22)15-8-10-16(19)11-9-15/h3-11H,1-2H3 |

InChI Key |

GDBIZWCIODRNMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C([N+](=O)C(=C(N1[O-])C)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-Dimethoxyphenyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B1224654.png)

![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]-N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]acetamide](/img/structure/B1224655.png)

![2-[4-[2-(1-Cyclohexenyl)ethylsulfamoyl]-2-methylphenoxy]acetic acid methyl ester](/img/structure/B1224656.png)

![6-bromo-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B1224657.png)

![4-chloro-N-[(2-methylpropylamino)-sulfanylidenemethyl]benzamide](/img/structure/B1224658.png)

![2-[(3,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1224663.png)

![2-(3-Hydroxyphenyl)-6-(1-piperidinyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B1224669.png)

![1-[2-[(4-Methylphenyl)thio]ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B1224671.png)

![4-(2,5-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1H-1,2,4-triazole-5-thione](/img/structure/B1224676.png)

![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]ethanone](/img/structure/B1224677.png)

![2-(2-Cyanophenoxy)acetic acid [2-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)-2-oxoethyl] ester](/img/structure/B1224678.png)